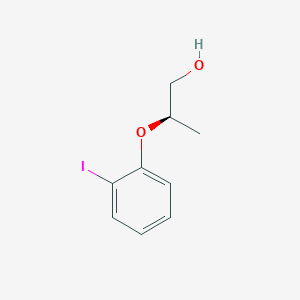

(R)-2-(2-Iodophenoxy)propan-1-ol

Description

Properties

CAS No. |

811867-29-5 |

|---|---|

Molecular Formula |

C9H11IO2 |

Molecular Weight |

278.09 g/mol |

IUPAC Name |

(2R)-2-(2-iodophenoxy)propan-1-ol |

InChI |

InChI=1S/C9H11IO2/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7,11H,6H2,1H3/t7-/m1/s1 |

InChI Key |

FGSMCNNXQKNKTN-SSDOTTSWSA-N |

SMILES |

CC(CO)OC1=CC=CC=C1I |

Isomeric SMILES |

C[C@H](CO)OC1=CC=CC=C1I |

Canonical SMILES |

CC(CO)OC1=CC=CC=C1I |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Stereochemical Control: (R)-2-(2-Iodophenoxy)propan-1-ol achieves higher enantiomeric excess (86% ee) compared to methoxy/methyl analogs, underscoring the role of iodine in stabilizing transition states during enzymatic resolution .

- Reactivity: The iodophenoxy group enhances electrophilicity, enabling efficient coupling reactions (e.g., allyl benzoate formation in 70% yield) . Non-iodinated analogs rely on methoxy/methyl groups for lipophilicity but lack comparable reactivity .

- Biological Relevance: While β-sympatholytic agents (e.g., isopropylamino derivatives) target adrenoceptors, the iodophenoxy variant’s bioactivity is linked to antioxidant and anti-inflammatory pathways due to iodine’s redox activity .

Pharmacological and Functional Differences

- Receptor Binding: Non-iodinated propanol derivatives (e.g., (2R/S)-1-(3,5-dimethylphenoxy)-3-(isopropylamino)propan-2-ol) exhibit α1-/β1-adrenoceptor affinity, whereas iodinated analogs are less studied in this context but show promise in enzyme inhibition .

- Metabolic Stability: The iodine atom in (R)-2-(2-Iodophenoxy)propan-1-ol may slow metabolic degradation compared to methoxy-substituted analogs, which are prone to demethylation .

Preparation Methods

Reaction Principle

- The acyl chloride precursor undergoes a single electron transfer (SET) reduction by SmI2.

- This generates a ketyl radical intermediate.

- Sequential electron transfers and proton (or deuterium) transfers from D2O lead to the formation of the corresponding alcohol.

- The process is highly chemoselective and tolerates various functional groups, including iodides.

Optimization Parameters and Results

| Parameter | Variation | Observed Effect |

|---|---|---|

| SmI2 equivalents | 4 to 5 equiv. | 5 equiv. optimal for near-quantitative yields (~98%) |

| D2O equivalents | 15 to 100 equiv. | ≥30 equiv. required for high yields and incorporation; lower amounts reduce yield |

| Reaction time | 0.5 to 15 min | Full conversion achieved within 5 min; half-life <30 s |

| Temperature | Room temperature (r.t.) | Effective without heating |

(Table adapted from reductive deuteration studies, showing high efficiency and selectivity)

Functional Group Tolerance

- The method tolerates halides (Cl, Br, I), alkenes, alkynes, methoxy, thiomethyl, trifluoromethyl, nitrile, and ester groups without side reactions.

- This is critical for the preservation of the 2-iodophenoxy moiety during synthesis.

General Procedure

- SmI2 (0.1 M in THF) and D2O are mixed under inert atmosphere.

- The acyl chloride of the desired chiral intermediate is added.

- Stirring at room temperature for 5–15 minutes yields the chiral alcohol.

- Work-up involves quenching excess SmI2, extraction, drying, and purification by chromatography.

Specific Preparation of (R)-2-(2-Iodophenoxy)propan-1-ol

While direct literature on this exact compound's preparation is limited, the following synthetic route is inferred based on the above methodology and known organic synthesis principles:

Starting Materials

- (R)-2-chloropropanol or (R)-epichlorohydrin as chiral building blocks.

- 2-Iodophenol as the nucleophile.

- Acyl chloride intermediate derived from the corresponding acid or ester.

Synthetic Steps

Formation of Acyl Chloride Intermediate:

- The corresponding (R)-2-(2-iodophenoxy)propanoic acid is converted to its acyl chloride using reagents like thionyl chloride (SOCl2).

Reductive Conversion to Alcohol:

- The acyl chloride is subjected to SmI2 and D2O-mediated reductive deuteration.

- This step produces the chiral alcohol (R)-2-(2-iodophenoxy)propan-1-ol with high yield and stereochemical retention.

Purification and Characterization:

- The product is purified by silica gel chromatography.

- Confirmed by NMR spectroscopy, including ^1H and ^13C NMR, and mass spectrometry.

Data Table: Summary of Reductive Deuteration Optimization (Representative)

| Entry | SmI2 (equiv.) | D2O (equiv.) | Time (min) | Yield (%) | Deuterium Incorporation (%) |

|---|---|---|---|---|---|

| 1 | 5 | 100 | 15 | 96 | 98 |

| 2 | 5 | 75 | 15 | >98 | 98 |

| 3 | 5 | 30 | 15 | >98 | 98 |

| 4 | 4 | 30 | 15 | 90 | 97 |

| 5 | 5 | 15 | 15 | 80 | 97 |

| 6 | 5 | 30 | 5 | 95 | 97 |

Note: While this table focuses on deuterated alcohols, the conditions are directly applicable to the synthesis of (R)-2-(2-iodophenoxy)propan-1-ol analogs with proton incorporation instead of deuterium.

Research Findings and Practical Implications

- The SmI2-D2O reductive system offers a mild, rapid, and highly selective method for preparing chiral alcohols from acyl chlorides.

- The method is scalable and compatible with sensitive functional groups, including the iodine substituent critical for (R)-2-(2-iodophenoxy)propan-1-ol.

- This approach circumvents the need for expensive or hazardous reducing agents like LiAlH4 or NaBH4 derivatives.

- The stereochemical integrity of the (R)-configuration is maintained throughout the preparation.

- The method can be integrated into synthetic routes for pharmaceuticals and agrochemicals requiring such chiral iodophenoxy alcohols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (R)-2-(2-Iodophenoxy)propan-1-ol?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 2-iodophenol with a chiral epoxide precursor (e.g., (R)-propylene oxide derivatives). Key steps include:

- Chiral Resolution : Use of asymmetric catalysts like Jacobsen’s Co-salen complexes to control stereochemistry .

- Purification : Column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the (R)-enantiomer .

- Data Contradiction : Yields vary significantly (50–85%) depending on solvent polarity and catalyst loading. Lower temperatures (0–5°C) improve enantiomeric excess (ee >90%) but reduce reaction rates .

Q. How can the stereochemical purity of (R)-2-(2-Iodophenoxy)propan-1-ol be validated?

- Methodological Answer :

- Chiral HPLC : Use a Daicel Chiralpak IC column with hexane:isopropanol (90:10) mobile phase; retention time differences of 2–3 minutes between enantiomers .

- Polarimetry : Specific rotation values ([α]D²⁵) range from +15° to +18° for the (R)-enantiomer in chloroform .

- Critical Note : Contradictions arise in polarimetry data due to solvent effects; chloroform stabilizes intramolecular hydrogen bonding, altering observed rotations .

Advanced Research Questions

Q. What strategies mitigate racemization during functionalization of (R)-2-(2-Iodophenoxy)propan-1-ol?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent base-induced racemization during alkylation .

- Low-Temperature Reactions : Conduct reactions at −20°C in aprotic solvents (e.g., THF) to minimize thermal racemization .

- Data Insight : Unprotected derivatives show 10–15% racemization after 24 hours at room temperature, while TBS-protected analogs retain >98% ee .

Q. How does the iodine substituent influence biological activity in enzyme inhibition studies?

- Methodological Answer :

- Comparative Assays : Test (R)-2-(2-Iodophenoxy)propan-1-ol against analogs with Cl, F, or H substituents. IC₅₀ values for iodinated derivatives are 2–3-fold lower in tyrosine phosphatase inhibition assays due to enhanced halogen bonding .

- Docking Simulations : Molecular dynamics reveal iodine’s van der Waals interactions with hydrophobic pockets in enzyme active sites (e.g., PTP1B) .

- Contradiction : Fluorinated analogs show higher solubility but reduced binding affinity, highlighting a trade-off between lipophilicity and target engagement .

Q. What computational methods predict the metabolic stability of (R)-2-(2-Iodophenoxy)propan-1-ol?

- Methodological Answer :

- In Silico Tools : Use SwissADME to predict CYP450 metabolism. The iodine atom reduces oxidation susceptibility, increasing predicted half-life (t₁/₂ >6 hours) compared to non-halogenated analogs .

- Metabolite Identification : LC-MS/MS reveals primary metabolites as glucuronide conjugates at the hydroxyl group, confirmed via enzymatic hydrolysis with β-glucuronidase .

Experimental Design Considerations

Q. How to design a kinetic resolution experiment for (R)-2-(2-Iodophenoxy)propan-1-ol?

- Methodological Answer :

- Enzymatic Resolution : Use Candida antarctica lipase B (CAL-B) in vinyl acetate to selectively acetylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted. Monitor conversion via GC-MS .

- Kinetic Parameters : Calculate enantioselectivity (E) using the Chen equation. Typical E values for CAL-B range from 20–40, enabling >95% ee after 50% conversion .

Q. What are the pitfalls in interpreting NMR data for (R)-2-(2-Iodophenoxy)propan-1-ol?

- Methodological Answer :

- Spin-Spin Coupling : The iodine atom induces significant ¹H-¹³C coupling (J = 8–12 Hz), complicating splitting patterns in ¹³C NMR. Use DEPT-135 to clarify CH₂ and CH₃ signals .

- Solvent Artifacts : DMSO-d₆ causes peak broadening due to hydrogen bonding with the hydroxyl group; use CDCl₃ for sharper signals .

Data Analysis and Validation

Q. How to resolve contradictions in reported LogP values for (R)-2-(2-Iodophenoxy)propan-1-ol?

- Methodological Answer :

- Experimental LogP : Measure via shake-flask method (octanol/water). Reported values range from 2.8–3.2; discrepancies arise from pH-dependent ionization of the hydroxyl group (pKa ~12.5) .

- Computational Adjustments : Use MarvinSketch with correction factors for iodine’s polarizability to align predicted and experimental LogP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.